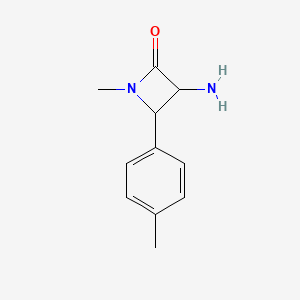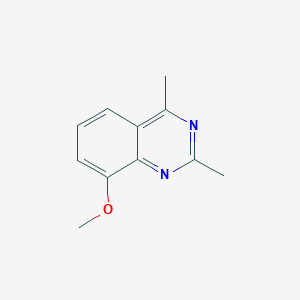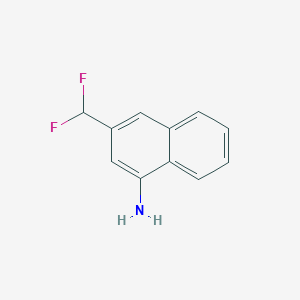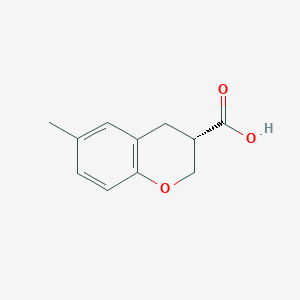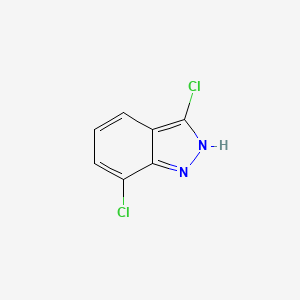
5-Amino-1,4-dihydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,4-dihydronaphthalene-1-carboxylic acid: is an organic compound with the molecular formula C11H11NO2 It features a naphthalene ring system with an amino group at the 5-position and a carboxylic acid group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid typically involves the functionalization of a naphthalene derivative. One common method is the palladium-catalyzed dearomative difunctionalization of naphthalenes. This process involves a tandem Heck/Suzuki coupling reaction, which introduces functional groups at specific positions on the naphthalene ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s structural features make it a candidate for drug development and biological studies. It can be used to design molecules that interact with specific biological targets, potentially leading to new therapeutic agents.
Industry: In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the carboxylic acid group can engage in acid-base interactions and esterification reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.
Comparison with Similar Compounds
1,4-Dihydronaphthalene: Lacks the amino and carboxylic acid groups, making it less reactive.
5-Amino-1,4-dihydronaphthalene: Similar structure but without the carboxylic acid group.
1,4-Dihydronaphthalene-1-carboxylic acid: Similar structure but without the amino group.
Uniqueness: 5-Amino-1,4-dihydronaphthalene-1-carboxylic acid is unique due to the presence of both amino and carboxylic acid groups on the naphthalene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar counterparts.
Properties
CAS No. |
92287-94-0 |
|---|---|
Molecular Formula |
C11H11NO2 |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-amino-1,4-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-3,5-6,9H,4,12H2,(H,13,14) |
InChI Key |
XTPSQNJAJSEFQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=C1C(=CC=C2)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


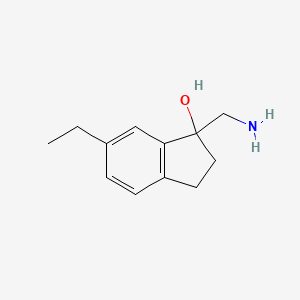


![2-Chlorooxazolo[5,4-b]pyridine hydrochloride](/img/structure/B11906372.png)
![4,5-Dihydroimidazo[1,2-A]quinolin-7-OL](/img/structure/B11906374.png)

